molecular formula C10H9N3 B1337631 5-Phenylpyrimidin-2-amine CAS No. 31408-23-8

5-Phenylpyrimidin-2-amine

Cat. No. B1337631
CAS RN: 31408-23-8
M. Wt: 171.2 g/mol
InChI Key: JYGOFGJNWGAPAN-UHFFFAOYSA-N
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Description

5-Phenylpyrimidin-2-amine is a chemical compound that belongs to the family of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the 5-position of the pyrimidine ring in 5-phenylpyrimidin-2-amine makes it a significant compound for various chemical and biological applications, including its potential use as a non-natural nucleobase analogue , as well as its role in the synthesis of analgesic and anti-inflammatory agents , anticancer activities , and as a precursor for the synthesis of polyimides with excellent thermal stability and mechanical properties .

Synthesis Analysis

The synthesis of 5-phenylpyrimidin-2-amine derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, using a microwave-assisted method without the need for a solvent . Another method includes the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution . Additionally, the compound can be synthesized from 2-amino-1,1-dicyano-2-phenylethene by treatment with N,N-dimethylformamide dimethylacetal, followed by conversion into 4-amino-5-cyano-6-phenylpyrimidines with primary aliphatic and aromatic amines .

Molecular Structure Analysis

The molecular structure of 5-phenylpyrimidin-2-amine derivatives is characterized by the presence of a phenyl group attached to the pyrimidine ring, which can significantly influence the compound's properties and interactions. For instance, a unique 1:1 co-crystal structure of a 6-phenyl-2-aminopyrimidinone with cytosine shows strong nucleobase-pairing properties, comparable to that of natural guanine:cytosine pairs . The various substituents on the phenyl ring can also affect the compound's electronic properties and reactivity .

Chemical Reactions Analysis

5-Phenylpyrimidin-2-amine and its derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions to introduce different substituents on the phenyl ring, which can lead to compounds with potent analgesic and anti-inflammatory properties . These derivatives can also inhibit tubulin polymerization and induce cell cycle arrest, showcasing their potential as anticancer agents . Furthermore, the compound can be used to synthesize polyimides with excellent thermal and mechanical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenylpyrimidin-2-amine derivatives are influenced by the substituents on the phenyl ring. These properties include solubility, thermal stability, and the ability to form co-crystals with strong base-pairing properties . The compound's derivatives have been evaluated for their analgesic and anti-inflammatory potential, showing low ulcer indices and high potency compared to standard drugs . In terms of anticancer activity, certain derivatives exhibit moderate to high antiproliferative activity and can potently inhibit tubulin polymerization . The polyimides derived from these compounds demonstrate excellent thermal stability, with glass transition temperatures ranging from 307-434 degrees C and 10% weight loss temperatures ranging from 556-609 degrees C .

Scientific Research Applications

Chemical Reactions and Mechanisms

5-Phenylpyrimidin-2-amine is involved in various chemical reactions and mechanisms. It undergoes the Chichibabin amination process, forming mixtures of amino derivatives. In one study, 5-Phenylpyrimidine was treated with KNH2/NH3, yielding a mixture of 2-amino- and 4-amino-5-phenylpyrimidine. The reaction includes a ring opening-ring closure sequence, as indicated by studies using 15N-labelled KNH2/NH3 (Breuker, Plas, & Veldhuizen, 1986). Another study on 2-bromo-4-phenylpyrimidine with potassium amide showed the formation of 2-amino-4-phenylpyrimidine through a similar mechanism (Kroon & Plas, 2010).

Antihyperglycemic Activity

A novel family of analogues, including 5-Phenylpyrimidin-2-amine derivatives, has been discovered as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds have shown antihyperglycemic activity and efficacy in rodent models of type 2 diabetes (Wagman et al., 2017).

Anticancer Properties

Several studies have explored the anticancer properties of 5-Phenylpyrimidin-2-amine derivatives. One research effort focused on synthesizing 4-aryl-N-phenylpyrimidin-2-amines to assess their cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, finding potent anti-cancer activity in certain compounds (Toviwek et al., 2017). Another study designed and synthesized derivatives as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activity against cancer cell lines (Liu, Wang, Peng, & Li, 2020).

Biological Activity and Dye Derivatives

5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized and used to create heterocyclic azo dyes, which were then characterized and screened for biological activity (Kumar et al., 2013).

Fungicidal Activity

Research on combining the structure of N-phenylpyrimidin-2-amine fungicide with strobilurin fungicide has led to novel compounds exhibiting good fungicidal activity, comparable to commercial standards (Li et al., 2009).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 5-Phenylpyrimidin-2-amine . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

While specific future directions for 5-Phenylpyrimidin-2-amine were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new peptide-drug conjugate modalities .

properties

IUPAC Name

5-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGOFGJNWGAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492447
Record name 5-Phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrimidin-2-amine

CAS RN

31408-23-8
Record name 5-Phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kooramatom Unni, PK Menon… - Journal of …, 2022 - Wiley Online Library
A novel, high yielding and versatile protocol was achieved for the synthesis of 4,5‐diaryl‐2‐pyrimidinamine derivatives from chalcones. The synthesis was accomplished by converting …
Number of citations: 1 onlinelibrary.wiley.com
F Li, L Chen, Q Kang, J Cai, G Zhu - New Journal of Chemistry, 2013 - pubs.rsc.org
In the presence of the [Cp*IrCl2]2/NaOH system, the direct N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols afforded the N-exosubstituted 2-(N-alkylamino)…
Number of citations: 24 pubs.rsc.org
G Alachouzos, EB Lenselink, T Mulder-Krieger… - European Journal of …, 2017 - Elsevier
We report the synthesis and biological evaluation of new 2-amino-4,5-diarylpyrimidines as selective antagonists at the adenosine A 1 receptor. The scaffold they are based upon is a …
Number of citations: 9 www.sciencedirect.com
P Jansa, A Holý, M Dračínský, V Kolman… - Medicinal Chemistry …, 2014 - Springer
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an …
Number of citations: 29 link.springer.com
L Tong, P Song, K Jiang, L Xu, T Jin, P Wang… - European Journal of …, 2019 - Elsevier
Through virtual screening, we identified the lead compound MCL1020, which exhibited modest CHK1 inhibitory activity. Then a series of 5-(pyrimidin-2-ylamino)picolinonitrile …
Number of citations: 16 www.sciencedirect.com
R Al-Faraj - 2013 - researchportal.bath.ac.uk
… 4,6-dichloro-5phenylpyrimidin-2-amine (83) with benzylamine Amination of aryl halides … dehalogenation of 4,6-dichloro-5phenylpyrimidin-2-amine (83) carrying a PMB-protected amine …
Number of citations: 3 researchportal.bath.ac.uk
S Majumder, AL Odom - Tetrahedron, 2010 - Elsevier
A titanium-catalyzed 3-component coupling reaction can be used to generate tautomers of 1,3-diimines. These diimines produced in situ undergo condensation with amidines in a one-…
Number of citations: 51 www.sciencedirect.com

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